1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid
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Description
The compound “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid” is a complex organic molecule. The imidazo[1,2-a]pyridine core is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A novel, rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous and metal-free conditions has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and a heterocyclic core. The imidazo[1,2-a]pyridine core is a significant structural component of a large number of agrochemicals and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. The imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . In a specific protocol, peroxides serve as both the radical initiator and methyl source .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its precise molecular structure. The imidazo[1,2-a]pyridine core is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may have unique properties.Future Directions
The future directions for research on “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid” could include further exploration of its synthesis, functionalization, and potential applications in pharmaceutical chemistry . The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry could also be a focus .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In one example, peroxides have been used as both the radical initiator and methyl source for the direct methylation of imidazo[1,2-a]pyridines .
Biochemical Pathways
The synthesis and functionalization of imidazo[1,2-a]pyridines involve various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .
Result of Action
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under various conditions, including metal-free and aqueous environments .
Properties
IUPAC Name |
2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESMLINNSISFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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